molecular formula C12H8O4 B1203023 Norvisnagin

Norvisnagin

Cat. No. B1203023
M. Wt: 216.19 g/mol
InChI Key: XNJXARQRJIOYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norvisnagin is an organic heterotricyclic compound and an oxacycle.

Scientific Research Applications

Synthesis and Modification

  • A modified synthesis of visnagin, leading to the creation of norvisnagin, has been reported, highlighting the potential for chemical modification and synthesis of new compounds (Badawi & Fayez, 1965).
  • Research on the bromination of visnagin and subsequent chemical transformations, including the synthesis of norvisnagin and its derivatives, demonstrates the versatility of norvisnagin in chemical research (Abdelhafez, Abedelatif & Badria, 2011).
  • A study on the synthesis of benzofuran derivatives, including norvisnagin, provides insights into the methodologies for obtaining norvisnagin and related compounds (Aneja, Mukerjee & Seshadri, 1958).

Physico-Chemical Research

  • Conductometric and spectrophotometric studies on the complexes of uranyl ions with norvisnagin, among other compounds, highlight norvisnagin's potential in physico-chemical research (Mostafa, Khairy, Mahgoub & Mosaad, 1969).

Biological Applications

  • Norvisnagin has been investigated for its interaction with DNA and antiviral activities, offering insights into its potential biological and medicinal applications (Abdelhafez, Abedelatif & Badria, 2011).

Pharmacological Research

  • Norvisnagin's role in modulating drug resistance in bacteria, specifically in relation to the NorA protein in Staphylococcus aureus, indicates its importance in pharmacological research and drug development (Rodrigues et al., 2022).

properties

Product Name

Norvisnagin

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

4-hydroxy-7-methylfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C12H8O4/c1-6-4-8(13)11-10(16-6)5-9-7(12(11)14)2-3-15-9/h2-5,14H,1H3

InChI Key

XNJXARQRJIOYLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of visnagin (920 mg, 4.0 mmol) in dichloromethane (20 mL) at −78° C. was added a solution of boron trichloride (1.0 M, 4.0 mL, 4.0 mmol) and the reaction mixture was stirred at −78° C. for 15 min then rt for 16 h. The reaction mixture was cooled to 0° C. and water (25 mL) was added slowly at first. The organics were concentrated in vacuo and the resulting suspension was diluted with 5% citric acid (150 mL) and heated at 60° C. for 1 h. The suspension was filtered, washing with water (3×50 mL) and the resulting solid was dried in a vacuum oven to afford the title compound as a yellow solid (710 mg, 83%): 1H NMR (300 MHz, CDCl3): δ 2.38 (s, 3H), 6.06 (s, 1H), 6.97 (d, J=2.2 Hz, 1H), 6.99 (s, 1H), 7.55 (d, J=2.2 Hz, 1H), 13.52 (s, 1H). MS (ES+) m/z 217.2 (M+H+).
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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